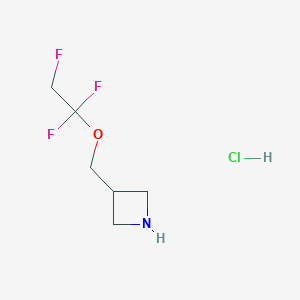

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is known for its unique structure, which includes a trifluoroethoxy group attached to an azetidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride typically involves the reaction of azetidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride has potential applications in drug discovery and development. Its structure can be modified to create analogs with enhanced biological activity. Research indicates that azetidines can serve as scaffolds for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

- Anthelmintic Activity : Preliminary studies suggest that derivatives of azetidine can interact with nematodes, potentially leading to new treatments for parasitic infections in both humans and animals . The unique molecular interactions facilitated by the trifluoro group may enhance efficacy against resistant strains.

Organic Synthesis

The compound can act as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it suitable for synthesizing complex molecules.

- Synthesis of Fluorescent Dyes : this compound can be utilized as a precursor in the synthesis of fluorescent dyes. These dyes are crucial for bioimaging applications due to their tunable optical properties . The incorporation of fluorine atoms improves the photostability and emission characteristics of the resulting dyes.

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymers, enhancing their properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Photocatalysis

Recent advancements have explored the use of azetidines in photocatalytic processes. The unique electronic properties imparted by the trifluoroethoxymethyl group facilitate radical reactions under light irradiation, opening pathways for synthesizing complex organic molecules .

Case Study 1: Anthelmintic Development

A study investigated the efficacy of azetidine derivatives against gastrointestinal nematodes. Results showed that certain compounds exhibited significant paralysis effects on nematodes, indicating potential as new anthelmintics . The research emphasizes the need for further exploration into structure-activity relationships to optimize these compounds.

Case Study 2: Synthesis of Fluorescent Probes

Research conducted on synthesizing fluorescent probes from azetidine derivatives demonstrated successful incorporation into bioimaging applications. The synthesized dyes showed enhanced fluorescence and stability due to the trifluoro group’s influence on their electronic properties . This case highlights the utility of this compound in developing advanced imaging agents.

Wirkmechanismus

The mechanism of action of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can lead to changes in biological activity, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1,1,2-Trifluoroethoxymethyl)azetidine

- 3-(1,1,2-Trifluoroethoxymethyl)pyrrolidine

- 3-(1,1,2-Trifluoroethoxymethyl)piperidine

Uniqueness

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is unique due to its specific trifluoroethoxy group attached to an azetidine ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Biologische Aktivität

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies related to this compound.

- IUPAC Name : 3-(1,1,2-Trifluoroethoxymethyl)azetidine hydrochloride

- CAS Number : 2470438-32-3

- Molecular Formula : C7H10ClF3N

The biological activity of this compound can be understood through its interaction with specific biological targets. Similar compounds have demonstrated significant antiviral and antimicrobial activities.

Target of Action

Research indicates that compounds with structural similarities often target ion channels or specific enzymes involved in cellular signaling pathways. For instance, certain derivatives have shown inhibition of TMEM206, a channel protein associated with various physiological processes.

Mode of Action

The mode of action typically involves the alteration of ion transport across cell membranes or the inhibition of specific biochemical pathways. This can lead to effects such as reduced viral replication or enhanced apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable absorption and distribution in biological systems. The compound's small molecular size allows for efficient cellular uptake, while its trifluoroethyl group may enhance lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table outlining key findings:

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Antiviral | Inhibition of TMEM206 at low pH | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology.

- Antimicrobial Activity : In a controlled study involving various bacterial strains, the compound showed promising results against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : Research indicated that treatment with this compound led to increased apoptosis in human cancer cell lines, highlighting its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

3-(1,1,2-trifluoroethoxymethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-4-6(8,9)11-3-5-1-10-2-5;/h5,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXXNQFSRKWVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC(CF)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.